1-Methylhydrazinecarboximidamide sulfate
Description
Properties
IUPAC Name |
1-amino-1-methylguanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N4.H2O4S/c1-6(5)2(3)4;1-5(2,3)4/h5H2,1H3,(H3,3,4);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQKDSAUHRZOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=N)N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474675 | |
| Record name | AGN-PC-00IQ7S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934-36-7 | |
| Record name | NSC59427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-00IQ7S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Methylhydrazinecarboximidamide Sulfate
Established Synthetic Routes to the 1-Methylhydrazinecarboximidamide Core Structure
Multi-step Synthetic Approaches
Multi-step, or linear, syntheses involve the sequential modification of a starting material to build the target molecule. A common approach to synthesizing the 1-methylhydrazinecarboximidamide core involves the reaction of a methylhydrazine precursor with a guanylating agent.
One potential pathway begins with the reaction of 1-methylhydrazine with a protected S-methylisothiourea derivative. The isothiourea serves as an efficient guanylating agent, transferring the carboximidamide moiety to the hydrazine (B178648). The use of protecting groups on the isothiourea is crucial to prevent side reactions and ensure regioselectivity. The subsequent deprotection step yields the desired 1-methylhydrazinecarboximidamide.
Another linear approach involves the reaction of 1-methylhydrazine with cyanamide (B42294). This reaction, typically carried out under controlled pH and temperature, can directly form the desired product. However, the reactivity of cyanamide can lead to the formation of byproducts, necessitating careful optimization of reaction conditions.
| Starting Material | Reagent | Key Transformation |
| 1-Methylhydrazine | Protected S-methylisothiourea | Guanylation |
| 1-Methylhydrazine | Cyanamide | Direct C-N bond formation |
Convergent Synthetic Strategies
For instance, a pre-formed N-methyl carbamimidic chloride could be reacted with hydrazine in the presence of a base. This method allows for the independent preparation and purification of the reactive intermediates, potentially leading to a cleaner final product.
Optimized Sulfate (B86663) Salt Formation and Purification Methodologies
The formation and purification of the sulfate salt of 1-methylhydrazinecarboximidamide are critical for obtaining a stable and pure final product. The basic nature of the hydrazine and amidine groups allows for the ready formation of an acid addition salt.
The salt is typically formed by treating a solution of the free base, 1-methylhydrazinecarboximidamide, with a stoichiometric amount of sulfuric acid. The choice of solvent is crucial for this step, as it must solubilize the free base while allowing for the precipitation of the sulfate salt upon its formation. Alcohols such as ethanol (B145695) or isopropanol (B130326) are often suitable for this purpose.
Purification of the sulfate salt is primarily achieved through recrystallization. This technique relies on the principle that the desired compound and any impurities will have different solubilities in a given solvent at different temperatures. A suitable solvent system is one in which the 1-methylhydrazinecarboximidamide sulfate is soluble at an elevated temperature but sparingly soluble at a lower temperature.
| Step | Method | Key Parameters |
| Salt Formation | Acid-base reaction | Stoichiometry, Solvent |
| Purification | Recrystallization | Solvent system, Temperature gradient |
Reaction Condition Optimization for Enhanced Yield and Stereocontrol
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically investigated include temperature, reaction time, solvent, and catalyst.
For the synthesis of the core structure, the temperature must be carefully controlled to prevent decomposition of the starting materials and products. The reaction time is optimized to ensure complete conversion without the formation of degradation products. The choice of solvent can influence the reaction rate and selectivity.
In the context of stereocontrol, while 1-methylhydrazinecarboximidamide itself does not possess a chiral center, the principles of stereocontrol would become critical if chiral derivatives were to be synthesized. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome of the reaction.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, improving atom economy, and minimizing waste.
Solvent-Free and Atom-Economical Syntheses
Solvent-free, or solid-state, reactions can significantly reduce the environmental impact of a synthesis by eliminating the need for large volumes of organic solvents. For the synthesis of 1-methylhydrazinecarboximidamide, exploring mechanochemical methods, such as ball milling, could provide a solvent-free alternative to traditional solution-phase reactions.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred. The reaction of 1-methylhydrazine with cyanamide, in principle, has a 100% atom economy as all the atoms of the reactants are incorporated into the final product. Optimizing this reaction to minimize byproduct formation would be a key goal in developing a green synthesis.
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Solvent Reduction | Solvent-free reaction conditions (mechanochemistry) | Reduced solvent waste and environmental impact |
| Atom Economy | Addition reactions (e.g., with cyanamide) | Maximized incorporation of reactant atoms into the product |
Catalytic Approaches in Compound Production
The formation of the guanidine (B92328) core within 1-Methylhydrazinecarboximidamide, which is essentially a 1-methyl-1-guanylhydrazine, is a key synthetic challenge. The direct guanylation of methylhydrazine represents the most straightforward conceptual approach. However, the presence of two nitrogen atoms with differing nucleophilicity in methylhydrazine (the methylated and non-methylated nitrogen) can lead to selectivity issues. Catalytic methods offer a promising solution to control such reactions, enhancing both efficiency and selectivity.
The catalytic guanylation of amines and hydrazines is an area of active research, with various metal-based catalysts demonstrating significant promise. These catalysts typically function by activating either the guanylating agent or the amine/hydrazine substrate, thereby facilitating the C-N bond formation.
Key Catalytic Systems in Guanylation Reactions
Several classes of metal catalysts have been explored for guanylation reactions, and their principles can be extended to the synthesis of 1-Methylhydrazinecarboximidamide.
Aluminum-Based Catalysts: Monomeric aluminum amides, such as tris(dimethylamido)aluminum (Al(NMe2)3), have been identified as effective catalysts for the aminoguanylation of hydrazines with carbodiimides. This specific application to hydrazine substrates makes it a highly relevant approach for the synthesis of N-aminoguanidines, a class of compounds to which 1-Methylhydrazinecarboximidamide belongs. The catalytic cycle is proposed to proceed through an insertion of the carbodiimide (B86325) into an Al-N bond of the catalyst, followed by protonolysis with the hydrazine.
Rare-Earth Metal Catalysts: Lanthanide complexes, including those of yttrium (Y), ytterbium (Yb), and lutetium (Lu), have proven to be excellent catalysts for the addition of amines to carbodiimides. Half-sandwich rare-earth metal alkyl complexes, for instance, can react with amines to form highly reactive amido species. These species then readily add to the carbodiimide, and subsequent protonolysis with another amine molecule releases the guanidine product and regenerates the active catalyst. The choice of ligands on the metal center can be tuned to optimize catalytic activity and substrate scope.
Titanium-Based Catalysts: Titanium complexes, particularly those that can form imido or hydrazinediido intermediates, are also potent catalysts for C-N bond-forming reactions. For instance, titanium hydrazinediido complexes have been shown to catalyze the hydrohydrazination of carbodiimides, which is a direct method for the formation of N-aminoguanidines.
Plausible Catalytic Synthesis of 1-Methylhydrazinecarboximidamide
Based on the established principles of catalytic guanylation, a plausible pathway for the synthesis of 1-Methylhydrazinecarboximidamide would involve the reaction of methylhydrazine with a suitable guanylating agent, such as a carbodiimide (e.g., N,N'-diisopropylcarbodiimide), in the presence of a metal catalyst. The catalyst would likely coordinate to the carbodiimide, activating it for nucleophilic attack by the methylhydrazine. The catalyst's role would be crucial in controlling the regioselectivity of the attack, favoring the formation of the desired 1-methyl-1-guanylhydrazine isomer.
Following the formation of the free base, 1-Methylhydrazinecarboximidamide, the final step would be its conversion to the sulfate salt. This is a standard acid-base reaction where the guanidine base is treated with sulfuric acid in an appropriate solvent to precipitate the this compound salt.
Illustrative Data from Catalytic Guanylation of Amines and Hydrazines
| Catalyst | Amine/Hydrazine Substrate | Carbodiimide | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Al(NMe2)3 | Phenylhydrazine | N,N'-Diisopropylcarbodiimide | Toluene | 80 | 12 | >95 |
| [Y(CH2SiMe3)3(thf)2] | Aniline | N,N'-Diisopropylcarbodiimide | Toluene | 25 | 0.5 | 98 |
| Yb(OTf)3 | Benzylamine | N,N'-Dicyclohexylcarbodiimide | Neat | 60 | 2 | 95 |
| Ti(NMe2)4 | Hydrazine | N,N'-Di-tert-butylcarbodiimide | Benzene | 25 | 4 | 85 |
| Zn(Et)2 | Morpholine | N,N'-Diisopropylcarbodiimide | Toluene | 25 | 1 | 99 |
This table is a compilation of representative data from various sources on catalytic guanylation and is intended for illustrative purposes, as specific data for the target compound is not available.
The research into catalytic methodologies for the synthesis of guanidines and their derivatives is a rapidly evolving field. The application of these advanced techniques holds significant potential for the efficient and selective production of complex molecules like this compound.
Mechanistic Elucidation of Reactions Involving 1 Methylhydrazinecarboximidamide Sulfate
Fundamental Reaction Pathways of the Hydrazinecarboximidamide Moiety
The reactivity of the 1-Methylhydrazinecarboximidamide cation is largely dictated by the electronic properties of the hydrazine (B178648) and carboximidamide functionalities. The presence of multiple nitrogen atoms with lone pairs of electrons suggests a propensity for nucleophilic behavior, while the delocalized positive charge across the carboximidamide group can also allow for electrophilic interactions under certain conditions.
The hydrazinecarboximidamide moiety possesses several potential nucleophilic centers. The nitrogen atoms, with their available lone pairs, are primary sites for attacking electron-deficient species. The nucleophilicity of hydrazines is a well-documented phenomenon, and their reactions with various electrophiles have been extensively studied. researchgate.netccsenet.org In the case of 1-Methylhydrazinecarboximidamide, the terminal nitrogen of the methylhydrazine group and the nitrogen atoms of the carboximidamide group can all exhibit nucleophilic character.
The relative nucleophilicity of these nitrogen atoms is influenced by both steric and electronic factors. The terminal nitrogen of the 1-methylhydrazine group is generally considered a strong nucleophile. However, the adjacent methyl group can introduce some steric hindrance. The nitrogen atoms within the carboximidamide group are part of a resonance-stabilized system, which can modulate their nucleophilicity. The delocalization of the positive charge across the N-C-N system reduces the electron density on these nitrogen atoms compared to a simple amine or hydrazine.
Table 1: Predicted Nucleophilic Reactivity of Nitrogen Centers in 1-Methylhydrazinecarboximidamide
| Nitrogen Center | Predicted Relative Nucleophilicity | Rationale |
| Terminal NH of Methylhydrazine | High | Primary amine-like character, less sterically hindered than the adjacent nitrogen. |
| Internal N of Methylhydrazine | Moderate | Steric hindrance from the methyl group and attachment to the carboximidamide. |
| Carboximidamide Nitrogens | Moderate to Low | Delocalization of the positive charge reduces electron density. |
Typical reactions showcasing the nucleophilic character of the hydrazinecarboximidamide moiety would involve reactions with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. The regioselectivity of these reactions would depend on the specific electrophile and reaction conditions.
The electrophilic character of similar guanidinium (B1211019) compounds has been observed in reactions where they undergo nucleophilic substitution at the central carbon. The presence of a good leaving group attached to this carbon would enhance its electrophilic reactivity. In the absence of a leaving group, the electrophilicity is less pronounced but can still be a factor in reactions with potent nucleophiles.
Furthermore, the protons on the nitrogen atoms are acidic and can be abstracted by a base. This deprotonation would generate a neutral, and even more strongly nucleophilic, species. The resulting conjugate base can then participate in a variety of reactions. The potential for the molecule to act as an electrophile is an area that warrants further experimental investigation to fully characterize its reactivity profile. The quaternization of heterocyclic aromatic rings has been shown to enhance electrophilic reactivity by introducing a positive charge that withdraws electrons. nih.gov A similar effect can be expected for the 1-Methylhydrazinecarboximidamide cation.
Role of the Sulfate (B86663) Counterion in Reaction Mechanisms
The sulfate anion (SO₄²⁻) is not merely a spectator ion; it can actively participate in and influence the course of chemical reactions involving the 1-Methylhydrazinecarboximidamide cation. Its role can be multifaceted, ranging from acting as a base or nucleophile to influencing the reaction environment through ion pairing and solubility effects. rsc.org
In aprotic solvents, the sulfate ion can function as a base, abstracting protons from the cation to generate the more reactive neutral form. It can also act as a nucleophile, although it is generally considered a weak one. However, under certain conditions, it can participate in nucleophilic attack.
A significant aspect of the sulfate counterion's role is its potential to initiate radical pathways. The sulfate radical anion (SO₄•⁻) is a powerful oxidant that can be generated under specific conditions, such as through photolysis or reaction with other radicals. copernicus.orgoberlin.edu This radical can abstract hydrogen atoms or add to unsaturated bonds, initiating a cascade of radical reactions. The formation of organosulfates from the reaction of sulfate radicals with organic molecules is a known phenomenon in atmospheric chemistry. oberlin.edu
The solubility of the salt, which is influenced by the counterion, can also dictate the reaction mechanism. mdpi.com A heterogeneous reaction mixture may follow a different pathway compared to a homogeneous solution. The sulfate ion's ability to form hydrogen bonds can also influence the solvation shell around the cation, thereby affecting its reactivity.
Detailed Kinetic Studies of Key Reactions
To gain a quantitative understanding of the reactivity of 1-Methylhydrazinecarboximidamide sulfate, detailed kinetic studies are essential. Such studies involve determining the reaction order with respect to each reactant and measuring the activation energy of the reaction.
The determination of reaction order provides insight into the molecularity of the rate-determining step of a reaction. github.io For a hypothetical reaction of this compound with a nucleophile (Nu⁻), the rate law can be expressed as:
Rate = k [1-Methylhydrazinecarboximidamide⁺]ˣ [Nu⁻]ʸ
where k is the rate constant, and x and y are the reaction orders with respect to each reactant. These orders are determined experimentally by systematically varying the concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate.
Table 2: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Experiment | [1-Methylhydrazinecarboximidamide⁺] (M) | [Nu⁻] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |
The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. It can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:
k = A * e^(-Ea/RT)
where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.
Table 3: Hypothetical Temperature Dependence of the Rate Constant
| Temperature (K) | Rate Constant (k) (M⁻²s⁻¹) |
| 298 | 0.15 |
| 308 | 0.35 |
| 318 | 0.78 |
| 328 | 1.65 |
By analyzing the data in Table 3, the activation energy can be calculated, providing valuable information about the energy barrier of the reaction. A lower activation energy implies a faster reaction rate. This information, combined with reaction order data, allows for a comprehensive understanding of the reaction mechanism at a molecular level.
Theoretical and Computational Investigations of 1 Methylhydrazinecarboximidamide Sulfate
Quantum Mechanical Studies of Molecular Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These studies could provide significant insights into the stability, reactivity, and spectroscopic characteristics of 1-methylhydrazinecarboximidamide sulfate (B86663).
Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)
A study on the interactions between amides and sulfuric acid using DFT demonstrated how these methods can reveal the nature of hydrogen bonding and the thermodynamic stability of molecular clusters. nih.gov Similar approaches could be used to understand the interactions between the cation and the sulfate anion in 1-methylhydrazinecarboximidamide sulfate.
Interactive Table: Example of Data Obtainable from Electronic Structure Calculations
| Property | Description | Potential Insight for this compound |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides precise bond lengths, bond angles, and dihedral angles. |
| Vibrational Frequencies | The frequencies at which the molecule vibrates. These correspond to peaks in an infrared (IR) or Raman spectrum. | Allows for the theoretical prediction of its vibrational spectra, aiding in experimental characterization. |
| Mulliken/NBO Charges | A measure of the partial atomic charges on each atom in the molecule. | Indicates the distribution of electron density and identifies potential sites for electrophilic or nucleophilic attack. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Provides information about the molecule's interaction with electric fields and its solubility in polar solvents. |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comlibretexts.org
The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net For this compound, FMO analysis could predict its reactivity in various chemical reactions.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. aps.orgnih.gov This technique allows for the investigation of dynamic processes and the behavior of substances in different environments.
Solvent Effects on Compound Behavior
MD simulations are particularly useful for understanding how a solvent influences the structure, dynamics, and interactions of a solute. researchgate.net For this compound, simulations in an aqueous environment could reveal the hydration structure around the cation and anion, including the number of water molecules in the solvation shells and the nature of the hydrogen bonding network. This information is crucial for understanding its solubility and behavior in solution.
Solid-State Packing and Crystal Lattice Interactions
In the solid state, MD simulations can be employed to study the packing of molecules in a crystal lattice and the nature of the intermolecular forces that hold the crystal together. These simulations can provide insights into the crystal's mechanical and thermal properties. For this compound, such studies could help in understanding its polymorphism and predicting its crystal morphology.
Computational Catalysis Studies Relevant to the Compound
While no specific computational catalysis studies involving this compound were found, computational methods are widely used to investigate catalytic mechanisms. For instance, if this compound were to be explored as a catalyst or a substrate in a catalytic reaction, DFT calculations could be used to map out the reaction pathway, identify transition states, and calculate activation energies. This would provide a detailed understanding of the catalytic cycle at the molecular level.
Transition State Characterization
The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Transition state theory posits that the rate of a reaction is determined by the properties of the highest energy point along the reaction pathway, known as the transition state.
Computational methods, particularly those based on quantum mechanics, are powerful tools for locating and characterizing these fleeting structures. A typical workflow for transition state characterization would involve:
Geometry Optimization: Potential energy surfaces are explored to locate stationary points, which include reactants, products, and transition states. Algorithms such as the Berny optimization are commonly used.
Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. A key characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state on the potential energy surface.
For a compound like this compound, potential reactions for study could include its synthesis, decomposition pathways, or its interactions with biological targets. The characterization of the transition states in these reactions would provide crucial insights into the energy barriers and, consequently, the reaction rates.
Reaction Coordinate Mapping
Reaction coordinate mapping is the process of defining the pathway of a chemical reaction in terms of one or more geometric parameters, known as reaction coordinates. This provides a simplified, one-dimensional representation of a complex, multi-dimensional potential energy surface.
The choice of an appropriate reaction coordinate is critical for accurately describing the transformation. For reactions involving this compound, suitable reaction coordinates could include:
Bond Distances: The stretching or breaking of a specific chemical bond.
Bond Angles: The change in the angle between three connected atoms.
Dihedral Angles: The rotation around a chemical bond.
A Combination of the Above: More complex reactions may require a combination of these simple coordinates to accurately represent the transformation.
Once a reaction coordinate is defined, the potential energy of the system is calculated at various points along this coordinate, resulting in a potential energy profile. This profile visually represents the energy changes that occur as the reactants are converted into products, including the activation energy barrier associated with the transition state. This mapping is essential for a detailed understanding of the reaction mechanism. The reaction coordinate technique is an emerging tool in the study of quantum dissipative dynamics. arxiv.org
Predictive Modeling of Chemical Transformations and Selectivity
Predictive modeling in computational chemistry aims to forecast the outcomes of chemical reactions, including the products formed and the selectivity (i.e., the preference for one product over another). These models are often built upon the fundamental principles of quantum mechanics and statistical mechanics.
For this compound, predictive modeling could be employed to understand various aspects of its reactivity:
Regioselectivity and Stereoselectivity: In reactions where multiple products can be formed, computational models can predict which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) will be the major product. This is often achieved by comparing the activation energies of the different reaction pathways leading to the various products; the pathway with the lowest activation energy is generally favored.
Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds are studied, QSAR models can be developed to correlate structural features with chemical reactivity or biological activity. While not directly a model of chemical transformation, it can predict the reactivity of new analogs based on their structure.
Solvent Effects: The surrounding solvent can significantly influence the course of a reaction. Predictive models can incorporate the effects of the solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules in the calculation), to provide a more accurate picture of the reaction in a realistic environment.
These predictive models are invaluable in the design of new chemical syntheses and in understanding the role of compounds like this compound in more complex chemical or biological systems.
Advanced Analytical Characterization Techniques in 1 Methylhydrazinecarboximidamide Sulfate Research
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, FT-ICR Mass Spectrometry)
The definitive confirmation of the molecular structure of 1-Methylhydrazinecarboximidamide sulfate (B86663) relies on high-resolution spectroscopic methods. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), would be instrumental in mapping the precise connectivity of atoms within the molecule. These experiments allow for the unambiguous assignment of protons and carbons, providing insights into the bonding framework of the 1-methylhydrazine and carboximidamide moieties.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultra-high resolution and exceptional mass accuracy. mdpi.com For 1-Methylhydrazinecarboximidamide sulfate, FT-ICR MS would provide an extremely accurate mass measurement, enabling the confident determination of its elemental composition and confirmation of its molecular formula. researchgate.net This technique is particularly valuable for distinguishing between compounds with very similar masses.
Table 1: Hypothetical High-Resolution Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation | Information Gained |
| ¹H NMR | Chemical Shift (ppm) | Signals corresponding to CH₃, NH, and NH₂ protons | Proton environment and count |
| ¹³C NMR | Chemical Shift (ppm) | Signals for the methyl carbon and the carboximidamide carbon | Carbon skeleton |
| FT-ICR MS | m/z | Highly accurate mass-to-charge ratio | Elemental composition, molecular formula confirmation |
Chromatographic Separation Methods for Purity Assessment and Mixture Analysis (e.g., HPLC-MS, GC-MS with derivatization)
Assessing the purity of this compound and analyzing it within complex mixtures necessitates the use of powerful separation techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a primary tool for this purpose. mdpi.com An appropriate HPLC method, likely employing a reversed-phase column with a suitable mobile phase, would separate the target compound from any impurities or related substances. The mass spectrometer then provides sensitive and selective detection, allowing for the identification and quantification of these components.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, though likely requiring a derivatization step. Due to the polar and likely non-volatile nature of a sulfate salt, derivatization would be necessary to increase its volatility and thermal stability for GC analysis. Common derivatizing agents could include silylating or acylating agents. This approach can be highly effective for separating and identifying volatile impurities or degradation products.
X-ray Crystallography for Precise Solid-State Structure Determination
For a crystalline solid like this compound, single-crystal X-ray crystallography stands as the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. The resulting crystal structure provides unequivocal proof of the molecular structure and offers insights into the packing of molecules and the role of the sulfate counter-ion.
Table 2: Illustrative Crystallographic Data Parameters for this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths (Å) | e.g., C-N, N-N, S-O |
| Bond Angles (°) | e.g., C-N-N, O-S-O |
Hyphenated Techniques for Complex Sample Analysis
The analysis of this compound in complex matrices, such as in reaction mixtures or biological samples, benefits greatly from the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. Techniques like LC-MS/MS (tandem mass spectrometry) would be invaluable for the selective detection and quantification of the compound at low concentrations, even in the presence of interfering substances. Other hyphenated methods, such as LC-NMR, could provide structural information on impurities as they are separated, aiding in their identification.
Development of Novel Analytical Methods for Trace Analysis and Reaction Monitoring
The ability to detect and quantify trace amounts of this compound is crucial for various applications, including monitoring its presence as a potential impurity or tracking its formation and consumption during a chemical reaction. The development of new, highly sensitive analytical methods is an area of active research. This could involve optimizing HPLC-MS/MS parameters, exploring novel derivatization reagents for enhanced GC-MS sensitivity, or developing specific ion-selective electrodes. Such methods are essential for ensuring the quality and consistency of chemical processes involving this compound. The application of Quality by Design (QbD) principles can aid in the systematic development and optimization of robust analytical methods.
Chemical Transformations and Derivative Synthesis of 1 Methylhydrazinecarboximidamide Sulfate
Synthesis of Substituted Hydrazinecarboximidamide Derivatives
The synthesis of substituted derivatives of 1-Methylhydrazinecarboximidamide can be achieved through reactions targeting its various nucleophilic nitrogen atoms.
N-Alkylation and N-Acylation Reactions
The 1-Methylhydrazinecarboximidamide cation possesses several nitrogen atoms that can potentially undergo N-alkylation and N-acylation. The reactivity of these sites is influenced by factors such as nucleophilicity, steric hindrance, and reaction conditions. The presence of the methyl group on one of the hydrazine (B178648) nitrogens introduces both electronic and steric effects that can direct the outcome of these reactions.
N-Alkylation: Alkylation reactions with alkyl halides or other electrophilic alkylating agents would likely occur at the terminal amino group of the hydrazine moiety or the unsubstituted nitrogen of the imidamide group. The relative reactivity of these positions would depend on their basicity and steric accessibility.
N-Acylation: Acylation with acid chlorides or anhydrides is a common method for introducing acyl groups. In the case of 1-Methylhydrazinecarboximidamide, acylation is expected to preferentially occur at the more nucleophilic terminal amino group of the hydrazine portion, a reaction well-documented for aminoguanidine (B1677879) itself. at.ua This selective acylation is a key step in the synthesis of various heterocyclic compounds.
Functionalization at the Imidamide Moiety
The imidamide (amidine) moiety of 1-Methylhydrazinecarboximidamide is a key functional group for derivatization. Its reactivity is analogous to that of the guanidine (B92328) group in aminoguanidine. Condensation reactions with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal, are known to lead to the formation of cyclic adducts. nih.gov Similarly, reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives. The imidamide group can also participate in reactions with other electrophiles, allowing for the introduction of a variety of functional groups.
Formation of Heterocyclic Compounds via Cyclization Reactions
A significant aspect of the chemistry of aminoguanidine and its derivatives is their utility as building blocks for the synthesis of a wide range of heterocyclic compounds. at.uaijisrt.com 1-Methylhydrazinecarboximidamide sulfate (B86663) is expected to undergo similar cyclization reactions.
The reaction of aminoguanidine with α-oxoaldehydes to form 3-amino-1,2,4-triazine derivatives is a well-established transformation. nih.gov It is anticipated that 1-Methylhydrazinecarboximidamide would react in a similar fashion. For instance, reaction with phenylglyoxal (B86788) would be expected to yield isomeric phenyl aminotriazines. researchgate.net
Furthermore, acylated derivatives of aminoguanidine are important intermediates for the synthesis of 3-amino-1,2,4-triazoles. at.ua By analogy, N-acylated 1-Methylhydrazinecarboximidamide could be cyclized, typically under basic conditions, to afford N-methylated triazole derivatives. The reaction of aminoguanidine with nitrous acid is also a known route to tetrazoles, suggesting a similar potential for its 1-methyl analog. wikipedia.org
Strategies for Chiral Derivative Synthesis
The synthesis of chiral derivatives of 1-Methylhydrazinecarboximidamide can be approached through several strategies. One common method involves the use of chiral acylating agents. Reaction of 1-Methylhydrazinecarboximidamide with a chiral carboxylic acid or its derivative would lead to the formation of a diastereomeric mixture of acylated products. These diastereomers could then potentially be separated using techniques such as fractional crystallization or chromatography.
Another approach involves the reaction of 1-Methylhydrazinecarboximidamide with chiral aldehydes or ketones to form chiral hydrazones. The resulting diastereomeric hydrazones could be separated and then further modified or cleaved to yield enantiomerically enriched products. The synthesis of chiral guanidine bases has been demonstrated starting from chiral amines, providing a potential template for developing synthetic routes to chiral 1-Methylhydrazinecarboximidamide derivatives. researchgate.net
Reactivity Studies with Diverse Classes of Reagents
The reactivity of 1-Methylhydrazinecarboximidamide sulfate with various classes of reagents can be predicted based on the known chemistry of aminoguanidine. The following table summarizes some of these expected reactions.
| Reagent Class | Example Reagent | Expected Product Type |
| Aldehydes | Benzaldehyde | Hydrazone |
| Ketones | Acetone | Hydrazone |
| α-Oxoaldehydes | Glyoxal, Methylglyoxal | 3-Amino-1,2,4-triazine derivative |
| Carboxylic Acids | Acetic acid | N-Acyl derivative |
| Acid Chlorides | Acetyl chloride | N-Acyl derivative |
| β-Dicarbonyl Compounds | Acetylacetone | Pyrimidine derivative |
| Nitrous Acid | Sodium nitrite/acid | Tetrazole derivative |
This predicted reactivity highlights the potential of this compound as a versatile precursor for the synthesis of a variety of organic molecules, particularly heterocyclic compounds.
Role in Advanced Chemical Synthesis
Catalytic Roles in Organic Reactions
No evidence was found to suggest that 1-Methylhydrazinecarboximidamide sulfate (B86663) has been investigated or employed as a catalyst in any organic reactions.
Applications in Multicomponent Reactions
A search for the involvement of this compound in multicomponent reactions (MCRs) yielded no results.
Development of Novel Synthetic Methodologies Employing the Compound
There are no documented instances of new synthetic methods or protocols being developed that utilize 1-Methylhydrazinecarboximidamide sulfate.
Material Science Applications of 1 Methylhydrazinecarboximidamide Sulfate and Its Derivatives
Integration into Polymer Architectures
The bifunctional nature of hydrazinecarboximidamide derivatives suggests their potential for integration into polymer chains, either as monomers or as agents to create cross-linked networks.
Monomer or Cross-linking Agent Roles
Theoretically, the amine and imidamide functionalities within 1-Methylhydrazinecarboximidamide could react with suitable co-monomers to form novel polymers. The presence of a methyl group might influence the reactivity and the final properties of the resulting polymer.
As cross-linking agents, these molecules could introduce specific functionalities and structural characteristics to a polymer matrix. Hydrazone-based cross-linkers, for instance, can form pH-labile bonds, which is a desirable feature in designing "smart" materials for applications like drug delivery. nih.govresearchgate.net The reaction of hydrazide groups on a polymer with ketone or aldehyde functional groups on a cross-linker is a common strategy to achieve this. nih.govresearchgate.net While this has been demonstrated with other hydrazine (B178648) derivatives, the specific utility of 1-Methylhydrazinecarboximidamide sulfate (B86663) in this context has not been documented.
Precursor for Nanomaterial Synthesis
The synthesis of nanomaterials often relies on precursor molecules that can be decomposed or transformed into the desired nanoscale structures. Hydrazine derivatives have been used in the synthesis of various nanomaterials. For instance, they can act as reducing and stabilizing agents in the green synthesis of nanoparticles. nih.gov The synthesis of nanomaterials can be achieved through various methods, including microfluidic techniques, which allow for controlled growth and morphology. mdpi.commdpi.com However, there is no specific information available on the use of 1-Methylhydrazinecarboximidamide sulfate as a precursor for nanomaterial synthesis.
Development of Advanced Functional Materials
The development of advanced functional materials often involves leveraging the principles of coordination chemistry and supramolecular assembly to create materials with tailored properties.
Coordination Chemistry in Material Design
Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. libretexts.org Hydrazone and hydrazide derivatives are known to act as effective ligands, capable of forming stable complexes with various metal ions. nih.govmdpi.com The coordination mode of these ligands can be influenced by the specific substituents present. nih.gov These metal complexes can exhibit interesting properties and have applications in catalysis and material science. The coordination chemistry of this compound, however, remains an uninvestigated area.
Supramolecular Assembly Applications
Supramolecular assembly is the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. rsc.org Acylhydrazone-based molecules have been shown to form supramolecular gels that can undergo photoisomerization, leading to a sol-gel transition. nih.govnwpu.edu.cn This property is of interest for creating photoresponsive materials. nih.govnih.gov While guanosine derivatives are well-known for their self-assembly into complex supramolecular architectures, the potential for this compound to participate in similar assemblies has not been explored. rsc.org
Environmental Fate and Degradation Mechanisms of 1 Methylhydrazinecarboximidamide Sulfate
Photodegradation Pathways in Aqueous and Atmospheric Environments
No studies detailing the photodegradation of 1-Methylhydrazinecarboximidamide sulfate (B86663) were identified. Information regarding its reactivity with sunlight in water or the atmosphere, potential reaction pathways, and the resulting byproducts is not available in the public domain.
Biodegradation Pathways by Microbial Communities
There is a lack of published research on the biodegradation of 1-Methylhydrazinecarboximidamide sulfate. Therefore, no information is available on which microbial communities, if any, are capable of breaking down this compound, the metabolic pathways involved, or the rate of its biological degradation in soil or water.
Hydrolytic Stability and Degradation Kinetics
The hydrolytic stability of this compound, which would describe its reactivity with water under various pH and temperature conditions, has not been documented in the available literature. As a result, data on its degradation kinetics and half-life in aqueous environments could not be located.
Identification and Analysis of Environmental Transformation Products
Without studies on its degradation, there is no information on the potential transformation products of this compound that may form in the environment through biotic or abiotic processes.
Methodologies for Environmental Monitoring and Persistence Assessment
No established analytical methodologies for the detection and quantification of this compound in environmental samples (e.g., water, soil, air) were found. Similarly, there are no available assessments of its environmental persistence.
Future Research Directions and Emerging Paradigms for 1 Methylhydrazinecarboximidamide Sulfate
Exploration of Undiscovered Reactivity and Synthetic Utilities
Future investigations into the reactivity of 1-Methylhydrazinecarboximidamide sulfate (B86663) are anticipated to reveal novel synthetic pathways and applications. The presence of multiple reactive sites—the nucleophilic nitrogens of the hydrazine (B178648) and guanidine (B92328) moieties, and the N-methyl group—offers a fertile ground for exploring diverse chemical transformations.
A primary area of future research will likely focus on its utility as a building block in heterocyclic synthesis. Hydrazine and guanidine derivatives are well-established precursors for a wide array of nitrogen-containing heterocycles, many of which form the core of pharmaceutically active compounds. mdpi.comineosopen.org The influence of the N-methyl group on the regioselectivity and stereoselectivity of these cyclization reactions remains an open question. Systematic studies involving reactions with various diketones, ketoesters, and other bifunctional electrophiles could lead to the discovery of novel heterocyclic scaffolds.
Furthermore, the potential of 1-Methylhydrazinecarboximidamide sulfate as a ligand in coordination chemistry is an intriguing avenue. The guanidinium (B1211019) group is known for its strong hydrogen-bonding capabilities and ability to form stable complexes with various metal ions. Research in this area could explore the synthesis and characterization of novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or as sensors.
A hypothetical exploration of its reactivity could involve systematic screening against a panel of electrophilic partners to map its reaction space. The outcomes of such research could be tabulated to provide a clear overview of its synthetic potential.
| Potential Reaction Partner | Expected Product Class | Potential Utility |
| 1,3-Diketones | Substituted pyrazoles or pyrimidines | Pharmaceutical intermediates |
| α,β-Unsaturated ketones | Pyrazoline derivatives | Biologically active scaffolds |
| Isothiocyanates | Thiosemicarbazide derivatives | Precursors to thiazoles |
| Metal salts (e.g., Cu(II), Zn(II)) | Coordination complexes | Catalysis, materials science |
Integration with Machine Learning and Artificial Intelligence in Chemical Research
The intersection of computational science and chemistry presents a paradigm shift in how chemical research is conducted. For this compound, machine learning (ML) and artificial intelligence (AI) can accelerate the discovery of its properties and applications.
Predictive modeling represents a significant opportunity. By training algorithms on large datasets of known reactions of hydrazine and guanidine compounds, AI models could predict the most likely outcomes of reactions involving this compound under various conditions. rsc.org This in silico approach can prioritize experiments, reducing the time and resources required for laboratory work. Furthermore, AI can be employed to predict physicochemical properties, such as solubility, stability, and even potential biological activity, guiding its application in different fields. github.ioresearchgate.net
The potential impact of AI on reaction optimization can be illustrated in the following conceptual data table:
| AI Application | Objective | Potential Outcome |
| Reaction Outcome Prediction | Predict major and minor products for a given set of reactants and conditions. | Reduced number of exploratory experiments; accelerated discovery of new reactions. |
| Property Prediction | Forecast ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage identification of compounds with drug-like potential. |
| De Novo Design | Generate novel molecular structures with desired biological activity. | Expansion of the chemical space around the 1-Methylhydrazinecarboximidamide core. |
| Synthesis Planning | Propose efficient and sustainable synthetic routes. | Optimization of resource utilization and reduction of chemical waste. |
Sustainable Synthesis and Application Strategies
In line with the growing emphasis on green chemistry, future research should prioritize the development of sustainable synthetic routes to and applications of this compound. This involves minimizing waste, using less hazardous reagents, and improving energy efficiency.
The development of catalytic methods for its synthesis, potentially from renewable feedstocks, would be a significant advancement. For instance, exploring catalytic C-N bond formation reactions could provide a more environmentally benign alternative to traditional methods. wiley.com The use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave or mechanochemical synthesis, should also be investigated. mdpi.com
In terms of applications, the guanidinium moiety suggests potential use in areas aligned with sustainability. Guanidine-functionalized materials have shown promise as catalysts and in CO2 capture technologies. Research could explore the immobilization of this compound on solid supports to create recyclable catalysts or sorbents. Its potential as an organocatalyst for various organic transformations is another avenue worth exploring.
A comparative table of traditional versus potential sustainable synthesis approaches could guide future research efforts:
| Synthesis Aspect | Traditional Approach | Potential Sustainable Approach |
| Starting Materials | Petrochemical-based | Bio-based or from waste streams |
| Solvents | Volatile organic compounds | Water, supercritical fluids, or ionic liquids |
| Catalysis | Stoichiometric reagents | Heterogeneous or homogeneous catalysts |
| Energy Input | Conventional heating | Microwave, ultrasound, or mechanochemistry |
| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, atom-economical reactions |
Interdisciplinary Research Opportunities
The full potential of this compound will likely be realized through interdisciplinary collaborations. The unique combination of functional groups in this molecule makes it a candidate for investigation in diverse scientific fields.
In medicinal chemistry , collaboration with biologists and pharmacologists is crucial to explore its potential as a therapeutic agent. researchgate.netnih.gov The guanidine group is a common feature in many biologically active compounds, and its methylation could influence binding to biological targets. rsc.org Screening for antimicrobial, antiviral, or anticancer activity could uncover new therapeutic leads.
In materials science , partnerships with engineers and physicists could lead to the development of novel functional materials. As previously mentioned, its potential as a building block for MOFs or as a functional group in polymers opens up possibilities for creating materials with tailored electronic, optical, or mechanical properties. rsc.orgresearchgate.net For example, guanidinium-functionalized polymers have been investigated for their antibacterial properties and potential use in coatings and membranes. researchgate.net
In computational chemistry , collaboration with theoretical chemists can provide deeper insights into the molecule's electronic structure, reactivity, and non-covalent interactions. rsc.org Density Functional Theory (DFT) calculations could be used to rationalize experimental findings and to predict the outcomes of yet-to-be-explored reactions.
The following table outlines potential interdisciplinary research projects:
| Collaborating Field | Research Focus | Potential Application |
| Biology/Pharmacology | High-throughput screening for biological activity. | Discovery of new drug candidates. |
| Materials Science | Incorporation into polymers or MOFs. | Development of smart materials, sensors, or catalysts. |
| Computational Chemistry | In-depth analysis of electronic structure and reactivity. | Rational design of new experiments and materials. |
| Environmental Science | Evaluation for CO2 capture or as a green catalyst. | Contribution to sustainable technologies. |
Q & A
Basic Questions
Q. What safety protocols should researchers follow when handling 1-Methylhydrazinecarboximidamide sulfate in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks. In case of skin contact, immediately wash with soap and water for 15 minutes, and seek medical attention if irritation persists . For spills, use inert absorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization. Store separately from oxidizing agents and acids to prevent reactive hazards .
Q. How should this compound be stored to maintain stability and prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid long-term storage due to hygroscopicity and potential decomposition into reactive byproducts (e.g., hydrazine derivatives). Regularly monitor purity via HPLC or NMR, especially if stored beyond 6 months .
Q. What experimental design considerations are critical for reproducibility in studies involving this compound?
- Methodological Answer : Document the compound’s source, batch number, purity (≥95% by LC-MS), and storage conditions. Standardize solvent systems (e.g., anhydrous DMSO for solubility) and pre-equilibrate to room temperature before use. Include negative controls (e.g., solvent-only) to assess baseline reactivity in assays .
Advanced Research Questions
Q. What challenges arise in synthesizing and purifying this compound, and how can they be mitigated?
- Methodological Answer : Synthesis often yields mixed salts (e.g., tosylate vs. sulfate) due to competing counterion interactions. Optimize reaction pH (6.5–7.5) and temperature (25–30°C) to favor sulfate salt formation. Purify via recrystallization in ethanol/water (3:1 v/v) or ion-exchange chromatography to isolate the target compound . Monitor intermediates using FT-IR for imine bond formation (N-H stretch at 3300 cm⁻¹) .
Q. Which analytical methods are most effective for quantifying purity and detecting impurities in this compound?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) coupled with UV detection at 254 nm. For trace hydrazine contamination (<0.1%), employ derivatization with 4-nitrobenzaldehyde followed by spectrophotometric analysis at 430 nm . Mass spectrometry (ESI-MS) can confirm molecular ion peaks ([M+H]⁺ at m/z 187.1) and detect sulfonic acid byproducts .
Q. How does this compound inhibit nonenzymatic protein cross-linking, and what experimental models validate this mechanism?
- Methodological Answer : The compound acts as a nucleophilic scavenger, targeting reactive carbonyl intermediates (e.g., glyoxal) in Maillard reactions. Validate using in vitro models: incubate bovine serum albumin (1 mg/mL) with glucose (50 mM) and the compound (1–10 mM) at 37°C for 72 hours. Quantify cross-linking via SDS-PAGE (reduced dimer bands) and LC-MS/MS identification of carboxymethyllysine adducts .
Data Analysis and Contradiction Resolution
Q. How can researchers resolve conflicting data on the compound’s efficacy in different biological models?
- Methodological Answer : Discrepancies may arise from variability in cell permeability or metabolic degradation. Perform parallel experiments in cell-free systems (e.g., purified collagen glycation assays) vs. cell cultures (e.g., fibroblast models). Use stable isotope-labeled analogs (e.g., ¹³C-methyl derivatives) to track intracellular uptake via LC-MS . Normalize efficacy metrics to cellular redox status (e.g., glutathione levels) to contextualize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
